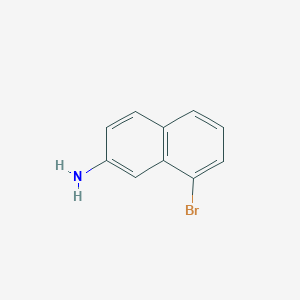

8-Bromonaphthalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-amino-6-bromonaphthalenes, closely related to 8-Bromonaphthalen-2-amine, involves the condensation of free secondary amines with corresponding 2-naphthol under Bucherer conditions, showcasing a straightforward method for introducing amino groups into the naphthalene core (Kingsbury et al., 2019). Additionally, palladium-catalyzed aryl amination under microwave conditions offers an efficient route for the amination of aryl bromides, including 1-bromonaphthalenes, indicating a potential methodology for synthesizing 8-Bromonaphthalen-2-amine (Wang et al., 2003).

Molecular Structure Analysis

The molecular structure of derivatives of 8-Bromonaphthalen-2-amine, such as those synthesized for DNA-binding applications, illustrates the compound's capacity for structural diversity and modification. The stability and modularity of the dye nucleus derived from this compound enable its use in various applications, highlighting its structural significance (Kingsbury et al., 2019).

Chemical Reactions and Properties

8-Bromonaphthalen-2-amine participates in various chemical reactions, including Bucherer reactions for synthesizing tricyclic amino naphthalenes and palladium-catalyzed amination, demonstrating its reactivity and versatility in organic synthesis. These reactions enable the functionalization and further derivatization of the compound, underscoring its chemical utility (Kingsbury et al., 2019); (Wang et al., 2003).

Physical Properties Analysis

While specific details on the physical properties of 8-Bromonaphthalen-2-amine are not provided in the referenced materials, the compound's utility in synthesis suggests it possesses characteristics conducive to chemical manipulation and application in various contexts.

Chemical Properties Analysis

The chemical properties of 8-Bromonaphthalen-2-amine, such as its reactivity towards nucleophilic substitution and ability to undergo palladium-catalyzed amination, are central to its role in organic synthesis. These properties facilitate the production of a wide range of derivatives, indicating the compound's broad utility in chemical research (Kingsbury et al., 2019); (Wang et al., 2003).

Scientific Research Applications

DNA-Binding Fluorophores

8-Bromonaphthalen-2-amine is used in the synthesis of 2-amino-6-bromonaphthalenes, which are key intermediates for DANPY derivatives. DANPY, known for its biocompatibility, is a chromophore used in staining a variety of cellular targets for membrane staining and DNA-based biophotonics. The modularity of DANPY allows for diverse applications in cellular imaging and fluorescence studies (Kingsbury et al., 2019).

Catalyzed Aryl Amination

The compound is also crucial in the rapid preparation of 1-aminonaphthalenes and aminoquinolines from respective aryl bromides through Pd-catalyzed aryl amination. This method shows consistent improvements in yields, particularly for quinoline substrates, highlighting its efficiency in organic synthesis (Wang, Magnin, & Hamann, 2003).

Room Temperature Copper-Catalyzed Amination

8-Bromonaphthalen-2-amine is involved in copper-catalyzed amination of bromonaphthyridines at room temperature. This methodology introduces an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines, expanding the scope of chemical synthesis at ambient conditions (Anderson et al., 2010).

Enantioselective Recognition of Amines

The compound is instrumental in the synthesis of axially chiral 1,8-bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, used as a circular dichroism sensor for a wide range of chiral amines. This showcases its application in chiral recognition and analysis (Ghosn & Wolf, 2011).

Fluorescent Markers for Lipid Droplets

1,8-Naphthalimide, related to 8-Bromonaphthalen-2-amine, is utilized in creating fluorescent dyes for lipid droplet labeling in cells, indicating its significance in biological imaging and diagnostics (Ni et al., 2020).

Mechanism of Action

Target of Action

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and it contains an amine group and a bromine atom

Mode of Action

The compound’s structure suggests that it could potentially interact with its targets through a variety of mechanisms, such as hydrogen bonding (due to the presence of the amine group) or halogen bonding (due to the presence of the bromine atom) .

Biochemical Pathways

The specific biochemical pathways affected by 8-Bromonaphthalen-2-amine are currently unknown. Naphthalene derivatives have been used in the synthesis of various pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (22208 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the amine group could also influence its metabolism and excretion .

Action Environment

The action of 8-Bromonaphthalen-2-amine could potentially be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s efficacy could be influenced by the pH of its environment, given the presence of the amine group .

properties

IUPAC Name |

8-bromonaphthalen-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBBMYZTBAZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)

![2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetonitrile](/img/structure/B2481824.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)